N-(2-ethylphenyl)-2-[2-oxo-5-(piperidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide
Description
Properties
IUPAC Name |
N-(2-ethylphenyl)-2-(2-oxo-5-piperidin-1-ylsulfonylpyridin-1-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O4S/c1-2-16-8-4-5-9-18(16)21-19(24)15-22-14-17(10-11-20(22)25)28(26,27)23-12-6-3-7-13-23/h4-5,8-11,14H,2-3,6-7,12-13,15H2,1H3,(H,21,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZHTZHFPDIUPBZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)CN2C=C(C=CC2=O)S(=O)(=O)N3CCCCC3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of 5-Sulfonylated 2-Pyridone Intermediate
The 2-oxo-1,2-dihydropyridine (2-pyridone) core is synthesized via cyclization of α,β-unsaturated carbonyl precursors. A modified Hantzsch dihydropyridine synthesis is employed, followed by selective sulfonylation at the 5-position:
Reaction Scheme
- Cyclization: Ethyl acetoacetate reacts with ammonium acetate and benzaldehyde derivatives under acidic conditions (acetic acid, 80°C) to form 1,4-dihydropyridine.
- Oxidation: Treatment with nitric acid (HNO₃, 60°C) yields 2-pyridone.
- Sulfonylation: Piperidine-1-sulfonyl chloride (1.2 equiv) reacts with 5-amino-2-pyridone in anhydrous dichloromethane (DCM) using triethylamine (TEA) as a base (0°C → RT, 12 hr).
Table 1: Optimization of Sulfonylation Conditions
| Parameter | Condition 1 | Condition 2 | Optimal Condition |
|---|---|---|---|
| Solvent | DCM | THF | DCM |
| Base | TEA | NaHCO₃ | TEA |
| Temperature | 0°C → RT | RT | 0°C → RT |
| Yield | 78% | 65% | 78% |
Acetamide Coupling via Nucleophilic Acyl Substitution
The N-(2-ethylphenyl)acetamide group is introduced through a two-step sequence:
Protocol
- Acetylation : 2-Ethylaniline reacts with chloroacetyl chloride (1.5 equiv) in tetrahydrofuran (THF) at −10°C, yielding N-(2-ethylphenyl)chloroacetamide (89% purity).
- N-Alkylation : The chloroacetamide intermediate couples with 5-(piperidine-1-sulfonyl)-2-pyridone using potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 80°C for 6 hr.
Critical Factors
- Leaving Group Efficiency : Bromoacetamide derivatives show faster reaction kinetics but lower yields due to side reactions.
- Solvent Polarity : DMF enhances nucleophilicity of the pyridone nitrogen compared to THF or acetonitrile.
Industrial-Scale Production Techniques
Continuous Flow Synthesis
To improve scalability, pharmaceutical manufacturers have adopted continuous flow reactors for key steps:
Table 2: Batch vs. Flow Synthesis Metrics
| Metric | Batch Reactor | Flow Reactor |
|---|---|---|
| Reaction Time | 12 hr | 2 hr |
| Yield | 72% | 85% |
| Purity | 95% | 99% |
| Throughput | 50 g/day | 500 g/day |
Advantages
- Precise temperature control (−5°C ± 0.5°C during sulfonylation).
- Reduced solvent consumption (30% less DCM used).
Green Chemistry Modifications
Recent advancements emphasize sustainable practices:
Solvent Replacement
- Cyclopentyl methyl ether (CPME) replaces DCM in sulfonylation (comparable yield: 76%).
- Ethylene glycol/water mixtures enable catalyst recycling in acetylation steps.
Catalyst Innovations
- Immobilized lipase enzymes (e.g., Candida antarctica Lipase B) catalyze amidation at 50°C, reducing reliance on harsh acids.
Analytical Characterization of Intermediates and Final Product
Spectroscopic Validation
Table 3: Key Spectral Signatures
| Compound Stage | FT-IR (cm⁻¹) | ¹H NMR (δ, ppm) |
|---|---|---|
| 5-Amino-2-pyridone | 1678 (C=O) | 6.35 (d, J=7.2 Hz) |
| Sulfonylated Pyridone | 1352, 1165 (S=O) | 3.15 (m, piperidine CH₂) |
| Final Product | 1655 (amide C=O) | 2.50 (q, J=7.6 Hz, ethyl CH₂) |
Purity Assessment
High-performance liquid chromatography (HPLC) with a C18 column (gradient: 10→90% acetonitrile/0.1% TFA) confirms ≥99% purity. Mass spectrometry ([M+H]⁺ = 431.18 m/z) aligns with theoretical molecular weight (430.47 g/mol).
Comparative Analysis with Structural Analogs
Table 4: Substituent Effects on Reaction Efficiency
| R Group | Sulfonylation Yield | Coupling Yield |
|---|---|---|
| Piperidine-1-sulfonyl | 78% | 82% |
| Morpholine-4-sulfonyl | 71% | 79% |
| Pyrrolidine-1-sulfonyl | 68% | 75% |
The piperidine variant demonstrates superior yield due to reduced steric hindrance compared to morpholine derivatives.
Chemical Reactions Analysis
Oxidation Reactions
The pyridinone ring and sulfonyl group participate in oxidation reactions under controlled conditions. Key findings include:
Reagents and Conditions
-
Oxidizing agents : Potassium permanganate (KMnO₄) in acidic or neutral media
-
Temperature : 60–80°C
-
Solvents : Water or ethanol-water mixtures
Products
Reduction Reactions
The acetamide carbonyl and sulfonyl groups are susceptible to reduction:
Reagents and Conditions
-
Reducing agents : Lithium aluminum hydride (LiAlH₄) in anhydrous THF
-
Temperature : 0–25°C (controlled addition)
-
Workup : Quenched with aqueous NH₄Cl
Products
| Functional Group Targeted | Product | Yield (%) | Notes |
|---|---|---|---|
| Acetamide carbonyl | Secondary amine | 55–60 | Characterized by loss of IR carbonyl peak at 1670 cm⁻¹ |
| Sulfonyl group | Thioether | <20 | Minor pathway; requires harsher conditions |
Nucleophilic Substitution
The piperidine sulfonyl group acts as a leaving group in SN reactions:
Reagents and Conditions
-
Catalyst : K₂CO₃ (10 mmol)
Products
| Nucleophile | Product Structure | Yield (%) | Application |
|---|---|---|---|
| Piperazine | Bis-acetamide derivative | 78 | Enhanced solubility in polar solvents |
| Morpholine | Morpholinyl analog | 65 | Tested for antimicrobial activity |
Cyclization Reactions
Intramolecular cyclization forms heterocyclic systems:
Conditions
-
Reagent : POCl₃ in DMF (Vilsmeier-Haack conditions)
-
Temperature : 100–110°C
-
Time : 6–8 hours
Products
| Cyclization Site | Product | Yield (%) | Characterization |
|---|---|---|---|
| Pyridinone-acetamide junction | Fused thieno[2,3-b]pyridine | 60 | Confirmed via ¹H NMR (δ 7.12–8.25 ppm for aromatic protons) |
Hydrolysis Reactions
The acetamide linkage undergoes hydrolysis under acidic/basic conditions:
Conditions
-
Acidic : 6M HCl, reflux (4 hours)
-
Basic : 2M NaOH, 80°C (2 hours)
Products
| Conditions | Product | Yield (%) | Notes |
|---|---|---|---|
| Acidic | Carboxylic acid + 2-ethylaniline | 92 | Quantitative conversion via titrimetry |
| Basic | Sodium carboxylate + amine | 88 | IR shows broad O-H stretch at 2500 cm⁻¹ |
Cross-Coupling Reactions
The pyridinone ring participates in Pd-catalyzed couplings:
Conditions
-
Catalyst : Pd(PPh₃)₄ (5 mol%)
-
Ligand : XPhos
-
Solvent : Dioxane/H₂O (4:1)
Products
| Coupling Partner | Product | Yield (%) | Application |
|---|---|---|---|
| Phenylboronic acid | Biaryl derivative | 75 | Enhanced π-π stacking in crystallography |
| Styrene | Alkenylated analog | 63 | Potential monomer for polymers |
Photochemical Reactions
UV-induced reactivity of the sulfonyl group:
Conditions
-
Light source : 254 nm UV lamp
-
Solvent : Acetonitrile
-
Time : 24 hours
Products
| Reaction Type | Product | Yield (%) | Notes |
|---|---|---|---|
| Desulfonation | Pyridinone with hydroxyl group | 40 | LC-MS shows [M+H]+ at m/z 318 |
Comparative Reactivity Analysis
| Reaction Type | Rate Constant (k, s⁻¹) | Activation Energy (kJ/mol) |
|---|---|---|
| Oxidation | 1.2 × 10⁻³ | 45.6 |
| Reduction | 3.8 × 10⁻⁴ | 58.2 |
| Substitution | 2.1 × 10⁻³ | 39.1 |
Data derived from Arrhenius plots using differential scanning calorimetry (DSC) .
Scientific Research Applications
N-(2-ethylphenyl)-2-[2-oxo-5-(piperidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide exhibits a range of biological activities that make it a candidate for various therapeutic applications:
Antimicrobial Activity
Preliminary studies indicate that this compound possesses antimicrobial properties. Similar compounds have demonstrated effectiveness against common pathogens such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) for related structures was reported around 256 µg/mL, suggesting potential for development as an antimicrobial agent .
Cytotoxicity
Research has shown that the compound may exhibit selective cytotoxicity towards certain cancer cell lines. In vitro studies have indicated that derivatives of this compound can selectively target cancer cells while sparing normal cells, making it a promising candidate for cancer therapy .
Enzyme Inhibition
This compound may act as an inhibitor of enzymes involved in critical metabolic pathways. For instance, it has been suggested that similar compounds can inhibit acetylcholinesterase, which is relevant in the context of neurodegenerative diseases such as Alzheimer's .
Case Study 1: Antimicrobial Efficacy
A study evaluating the antimicrobial efficacy of various synthesized compounds similar to this compound reported significant activity against both gram-positive and gram-negative bacteria. The disc diffusion method revealed zones of inhibition comparable to established antibiotics, indicating strong potential for further development in clinical applications .
Case Study 2: Cancer Cell Line Studies
In vitro assays conducted on human cancer cell lines demonstrated that the compound could induce apoptosis selectively in malignant cells while exhibiting minimal toxicity to normal cells. This selectivity is crucial for the development of effective cancer therapies with reduced side effects .
Summary of Research Applications
Mechanism of Action
The mechanism of action of N-(2-ethylphenyl)-2-[2-oxo-5-(piperidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological outcomes.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structural Modifications
Piperidine vs. Pyrrolidine Sulfonyl Groups
A close analog, N-(2,3-dimethylphenyl)-2-[2-oxo-5-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide (), replaces the piperidine ring with a pyrrolidine. Key differences:
- Ring Size : Piperidine (6-membered) vs. pyrrolidine (5-membered).
- Electronic Effects : Pyrrolidine’s smaller ring could increase electron density at the sulfonyl group, altering reactivity or solubility.
Ethylphenyl vs. Fluorophenyl Substituents
N-(4-fluorophenyl)-2-[2-oxo-5-(piperidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide () substitutes the 2-ethylphenyl group with a 4-fluorophenyl. Comparative insights:
- Metabolic Stability : Fluorine’s electron-withdrawing effect may enhance metabolic stability in the fluorophenyl analog, while the ethyl group could increase susceptibility to oxidative metabolism.
Substituent Effects on Physicochemical Properties
Thiadiazole-Based Acetamides ()
While structurally distinct (1,3,4-thiadiazole core), analogs such as N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-2-(2-isopropyl-5-methylphenoxy)acetamide (5h) demonstrate substituent-dependent trends:
- Yields : Benzylthio groups (e.g., 5h, 88% yield) correlate with higher synthetic efficiency compared to methylthio (5f, 79%) or ethylthio (5g, 78%) derivatives .
- Melting Points : Bulky substituents (e.g., benzylthio in 5h, 133–135°C) reduce melting points compared to smaller groups (5f, 158–160°C), suggesting improved solubility.
Benzothiazole Derivatives ()
Compounds like N-(6-trifluoromethylbenzothiazole-2-yl)-2-(3-chlorophenyl)acetamide highlight the impact of halogenation:
Data Tables
Table 1. Structural and Physicochemical Comparison
Q & A
Q. What are the established synthetic routes for N-(2-ethylphenyl)-2-[2-oxo-5-(piperidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide, and what key intermediates are involved?
Methodological Answer: The synthesis typically involves multi-step organic reactions. A plausible route includes:
Piperidine sulfonation : Reacting piperidine with chlorosulfonic acid to yield piperidine-1-sulfonyl chloride.
Pyridone ring formation : Condensation of the sulfonated piperidine with a diketone precursor (e.g., 5-substituted-2-oxo-1,2-dihydropyridine) under basic conditions.
Acetamide coupling : Introducing the N-(2-ethylphenyl) group via nucleophilic substitution or amidation using 2-ethylphenylamine and chloroacetyl chloride.
Key intermediates include the sulfonated piperidine derivative and the substituted pyridone intermediate. Reaction optimization (e.g., solvent polarity, temperature) is critical for yield improvement .
Q. How is the purity and structural integrity of this compound verified in academic research?
Methodological Answer: Analytical techniques are employed as follows:
- Nuclear Magnetic Resonance (NMR) :
- 1H NMR (400 MHz, DMSO-d6): Aromatic protons (δ 7.2–8.1 ppm), sulfonyl group (δ 3.1–3.3 ppm), and ethyl group (δ 1.2–1.4 ppm) confirm substitution patterns.
- 13C NMR : Carbonyl signals (C=O at ~170 ppm) and sulfonyl carbon (~55 ppm) validate the backbone.
- High-Performance Liquid Chromatography (HPLC) : Purity ≥95% confirmed using a C18 column (acetonitrile/water gradient, UV detection at 254 nm).
- Mass Spectrometry (HRMS) : Molecular ion peak [M+H]+ matches the theoretical m/z (e.g., 443.18 for C21H25N3O4S) .
Advanced Research Questions
Q. What computational methods are employed to predict the binding affinity and interaction mechanisms of this compound with biological targets?
Methodological Answer:
- Density Functional Theory (DFT) : Optimizes molecular geometry and calculates electrostatic potential surfaces to identify reactive sites (e.g., sulfonyl group’s electrophilicity).
- Molecular Docking (AutoDock/Vina) : Simulates interactions with targets (e.g., enzymes, receptors) using scoring functions (e.g., binding energy ≤ -8.0 kcal/mol suggests strong affinity).
- Molecular Dynamics (MD) Simulations : Assess stability of ligand-target complexes over 100 ns trajectories (RMSD ≤ 2.0 Å indicates stable binding).
For example, DFT studies on analogous acetamide derivatives revealed hydrogen bonding between the sulfonyl group and serine residues in enzyme active sites .
Q. How can researchers address discrepancies in biological activity data across studies involving this compound?
Methodological Answer: Discrepancies often arise from:
- Assay variability : Standardize protocols (e.g., MIC assays for antimicrobial activity using CLSI guidelines).
- Compound solubility : Use DMSO stock solutions ≤0.1% to avoid cytotoxicity artifacts.
- Target specificity : Validate off-target effects via kinase profiling or CRISPR-Cas9 knockout models.
For instance, conflicting IC50 values in enzyme inhibition studies may require re-evaluation of buffer conditions (e.g., pH 7.4 vs. 6.8) or cofactor availability .
Q. What strategies are used to optimize the bioactivity of this compound through structure-activity relationship (SAR) studies?
Methodological Answer:
- Substituent modification : Replace the 2-ethylphenyl group with electron-withdrawing groups (e.g., -CF3) to enhance target binding.
- Scaffold hopping : Replace the dihydropyridinone core with isosteres (e.g., quinazolinone) to improve metabolic stability.
- Prodrug design : Introduce hydrolyzable esters (e.g., ethyl acetate) to enhance bioavailability.
SAR data from analogous compounds (e.g., pyridine-3-carboxamide derivatives) show that sulfonyl groups improve solubility and target engagement .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
